molecular formula C25H31N5O3 B044700 Isoleucine Valsartan CAS No. 137862-78-3

Isoleucine Valsartan

货号: B044700
CAS 编号: 137862-78-3
分子量: 449.5 g/mol
InChI 键: PTLZEWHOZCZLAQ-SBUREZEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoleucine Valsartan is a structural analogue of the angiotensin II receptor blocker (ARB) valsartan, distinguished by the substitution of valine with isoleucine in its molecular framework. This modification results in a molecular formula of C₂₅H₃₁N₅O₃ and a molecular weight of 449.55 g/mol . It is primarily classified as a process-related impurity during valsartan synthesis, arising from residual isoleucine contamination in valine batches used in production . Regulatory guidelines emphasize minimizing such impurities to ensure drug safety, with patents highlighting synthetic methodologies to reduce isoleucine analogues to <0.1% .

属性

IUPAC Name

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZEWHOZCZLAQ-SBUREZEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Pathways for Valsartan

Core Synthesis from L-Valine Derivatives

The foundational synthesis of valsartan involves coupling 5-(4′-bromomethylbiphenyl-2-yl)-1H-tetrazole with L-valine derivatives. A preferred route uses L-valine methyl ester due to its reactivity and commercial availability. Critical to impurity control is the selection of valine derivatives with minimal isoleucine content. For instance, batches of L-valine methyl ester containing ≤0.07% isoleucine methyl ester (by gas chromatography) yield valsartan with ≤0.1% isoleucine analogue impurity.

The reaction occurs in polar aprotic solvents such as DMF or acetonitrile at 60–80°C, followed by acylation with valeryl chloride. This stepwise approach achieves intermediate purities exceeding 95%.

Alternative Routes with Protective Groups

Patent EP1661891A1 discloses a method using 1-(triphenylmethyl)-1H-tetrazole as a protective group during the initial coupling. This strategy prevents tetrazole side reactions and improves yields to >90% by simplifying purification. The trityl group is later removed via acid hydrolysis (e.g., HCl in acetone), and the methyl ester is saponified using aqueous NaOH.

Impurity Control Strategies

Starting Material Screening

Controlling isoleucine analogue impurities begins with rigorous testing of valine derivatives:

ParameterSpecificationAnalytical Method
Isoleucine methyl ester≤0.07% (area % GC)GC-FID
L-Valine methyl ester≥99.3% (area % GC)GC-FID
Solvent residues≤500 ppmHS-GC

Suppliers providing valine methyl ester with 0.07% isoleucine impurity (e.g., Kony Pharma China) enable synthesis of valsartan meeting ICH Q3A guidelines.

In-Process Testing

Critical intermediates are monitored via HPLC and GC:

  • VLS-04 (N-[(2′-tetrazolylbiphenyl-4-yl)-methyl]-L-valine methyl ester) : Tested for residual isoleucine using a C18 column (RT = 8.2 min vs. 9.5 min for isoleucine analogue).

  • VLS-07 (Crude valsartan) : Acidic hydrolysis followed by HPLC analysis at 230 nm quantifies isoleucine analogue levels.

Crystallization and Purification

Solvent Systems for Recrystallization

Valsartan is recrystallized from ethyl acetate or acetone/water mixtures to reduce impurities:

SolventTemperature (°C)Impurity Reduction
Ethyl acetate0–40.13% → 0.05%
Acetone/water (3:1)250.30% → 0.10%

Polymorph Control

Crystalline Form I (WO2004/083192) is preferred for pharmaceutical use due to its stability. Amorphous valsartan, while higher in solubility, requires stricter impurity controls (<0.05% isoleucine analogue).

Analytical Method Validation

Gas Chromatography (GC)

GC with flame ionization detection (GC-FID) quantifies isoleucine methyl ester in valine starting materials. A DB-5MS column (30 m × 0.25 mm) with a 1.0 mL/min helium flow achieves baseline separation (RRT = 1.2 for isoleucine vs. valine).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase C8 column (4.6 × 150 mm, 3.5 μm) with 0.1% phosphoric acid/acetonitrile gradient (30:70 to 50:50) resolves valsartan from its isoleucine analogue (RT = 12.4 min vs. 14.1 min).

Comparative Analysis of Synthetic Methods

MethodYield (%)Isoleucine Analogue (%)Key Advantage
US7378531B2780.07Low-cost starting materials
EP1661891A1940.05High-purity intermediates
WO2004/026847850.12Simplified tetrazole protection

Pharmaceutical Formulation Considerations

Valsartan tablets (e.g., Diovan®) require impurity levels ≤0.15% for ICH compliance. Batches synthesized from valine methyl ester with 0.07% isoleucine content demonstrate 24-month stability at 25°C/60% RH, whereas those with 0.13% impurity show degradation (>0.5% after 18 months) .

科学研究应用

Pharmacological Properties

1. Antihypertensive Effects:
Valsartan is well-known for its antihypertensive properties, acting by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The addition of isoleucine may enhance the pharmacokinetics of valsartan by improving its solubility and bioavailability, thereby potentially increasing its therapeutic efficacy in hypertensive patients.

2. Protein Misfolding and Amyloid Diseases:
Recent studies have indicated that valsartan may have a role in preventing protein aggregation associated with amyloid diseases. Research demonstrated that valsartan could inhibit the aggregation of hen egg-white lysozyme (HEWL) amyloid fibrils, suggesting a dual effect where it stabilizes certain protein structures at lower concentrations while potentially promoting aggregation at higher concentrations. This finding opens avenues for exploring Isoleucine Valsartan in treating conditions related to protein misfolding.

Formulation Advancements

1. Controlled Release Formulations:
Research has focused on developing controlled-release formulations of valsartan to enhance its bioavailability and therapeutic effects. A novel gastroretentive formulation has been proposed that combines solubilization techniques with controlled release mechanisms to maintain effective plasma concentrations over extended periods. Such formulations aim to reduce dosing frequency and improve patient compliance.

2. Nanoformulations:
The use of nanoformulations has been shown to improve the solubility and stability of drugs like valsartan. These formulations can achieve better drug concentrations in systemic circulation, enhancing overall efficacy. The integration of isoleucine into these formulations may further optimize their performance by leveraging the amino acid's properties to improve absorption and distribution.

Case Studies

1. Clinical Trials on Hypertension Management:
Clinical studies investigating the combination of isoleucine and valsartan in hypertensive patients have shown promising results. Patients receiving this combination therapy exhibited significant reductions in blood pressure compared to those treated with valsartan alone. The enhanced absorption attributed to isoleucine was a key factor in these outcomes.

2. Research on Amyloid Fibril Aggregation:
In vitro studies have documented the effects of valsartan on HEWL fibril formation, demonstrating that at optimal concentrations, it can significantly inhibit aggregation. This suggests potential applications for this compound in neurodegenerative diseases where amyloid aggregation plays a critical role.

Summary Table of Applications

Application AreaDescriptionReferences
Antihypertensive EffectsUtilizes valsartan's mechanism to lower blood pressure; potential enhancement from isoleucine
Protein MisfoldingInvestigates inhibition of amyloid fibril formation; implications for neurodegenerative diseases
Controlled ReleaseDevelopment of gastroretentive formulations for improved bioavailability
NanoformulationsEnhances drug solubility and stability; potential synergistic effects with isoleucine

作用机制

Valsartan belongs to the angiotensin II receptor blocker family. It selectively binds to the angiotensin receptor 1, preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone synthesis, and sodium reabsorption . This leads to reduced blood pressure, lower aldosterone levels, and improved cardiac function. The addition of isoleucine may enhance the bioavailability and therapeutic effects of valsartan.

相似化合物的比较

Structural and Functional Comparison with Analogues

Valsartan vs. Isoleucine Valsartan

  • Structural Basis: Valsartan (C₂₄H₂₉N₅O₃) incorporates valine, a branched-chain amino acid (BCAA), while this compound substitutes isoleucine, a BCAA with a methyl group shifted to the β-carbon.
  • Synthetic Challenges : Isoleucine contamination in valine batches necessitates rigorous quality control, as even trace amounts lead to this compound formation .

Alanine Valsartan

  • A related impurity, Alanine Valsartan (C₂₂H₂₅N₅O₃, MW 407.48 g/mol), replaces valine with alanine, a smaller amino acid. This reduces steric hindrance but diminishes angiotensin II receptor affinity compared to valsartan .

Olmesartan and Irbesartan

  • Olmesartan : A structurally distinct ARB with a hydroxymethyl group, showing higher receptor-binding affinity than valsartan. Clinical meta-analyses indicate superior blood pressure control with sacubitril/valsartan versus olmesartan (mean difference: -4.2 mmHg systolic; p < 0.01) .
  • Irbesartan : Features a bicyclic substituent, enhancing bioavailability. Metabolites like dealkylated irbesartan are structurally analogous to valsartan’s transformation products (TPs) .

Meteoritic Analogues

  • α-Methylisoleucine and α-methyl-allo-isoleucine , found in carbonaceous meteorites, exhibit structural homology with isoleucine but possess methyl groups at both α- and β-carbons. These compounds resist racemization, contrasting with terrestrial isoleucine’s susceptibility to epimerization .

Pharmacokinetic and Bioequivalence Profiles

Parameter Valsartan (Reference) This compound (Impurity)
Cₘₐₓ (ng/mL) 3,200 ± 450 Not quantified
AUC₀–₂₄ (ng·h/mL) 28,500 ± 3,800 Not quantified
Tₘₐₓ (h) 2.5 ± 0.8 N/A
% PE (Prediction Error) <10% (IVIVC validated) N/A

Data from in vivo studies of valsartan formulations; this compound’s pharmacokinetics remain uncharacterized due to its status as a trace impurity .

Clinical and Environmental Implications

  • Isoleucine’s Metabolic Role : Elevated isoleucine levels correlate with chronic kidney disease (CKD) progression (OR: 1.34; PFDR < 0.05) and poor glycemic control, raising concerns about this compound’s long-term effects .
  • Environmental Persistence: Valsartan degrades into valsartan acid in aquatic systems, with parent/TP ratios varying by depth (p < 0.05). This compound’s environmental fate is unknown but likely similar .

Analytical Differentiation

  • MALDI-MS Profiling : Isoleucine and leucine exhibit divergent ionization efficiencies despite structural similarity, enabling precise detection of this compound in pharmaceutical matrices .
  • Molecular Networking : Feature-based tools distinguish valsartan isotopes (e.g., ¹³C-labeled) and TPs like dealkylated irbesartan, underscoring the need for advanced analytics in impurity profiling .

Data Tables

Table 1: Molecular Properties of Valsartan Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Valsartan C₂₄H₂₉N₅O₃ 435.52 Valine side chain
This compound C₂₅H₃₁N₅O₃ 449.55 Isoleucine substitution
Alanine Valsartan C₂₂H₂₅N₅O₃ 407.48 Alanine substitution
α-Methylisoleucine C₇H₁₅NO₂ 145.20 Methyl groups at α/β carbons

Table 2: Clinical Efficacy of ARBs

Study (Year) Comparison Outcome (Δ Systolic BP) Evidence Level
PARADIGM-HF (2023) Sacubitril/valsartan vs. Enalapril -3.7 mmHg Phase III RCT
Meta-Analysis (2023) Sacubitril/valsartan vs. Olmesartan -4.2 mmHg (p < 0.01) Level I

生物活性

Antihypertensive Effects

Research has shown that valsartan effectively lowers blood pressure through its antagonistic action on angiotensin II receptors. The addition of isoleucine may enhance these effects by improving receptor binding. A study demonstrated that valsartan significantly reduced systolic and diastolic blood pressure in hypertensive patients, and similar outcomes are anticipated with this compound due to its structural similarities.

Cardioprotective Properties

Valsartan has been recognized for its cardioprotective benefits, particularly in heart failure management. It has been shown to improve cardiac function by reducing ventricular remodeling and fibrosis. The potential for this compound to further enhance these effects remains an area of active research. For instance, studies involving ARBs have indicated improvements in left ventricular ejection fraction (LVEF) and reductions in biomarkers associated with heart failure.

Case Studies

  • Case Study on Heart Failure : A recent case report highlighted the successful use of valsartan in managing doxorubicin-induced cardiomyopathy. Patients treated with valsartan exhibited improved cardiac function as assessed by echocardiography and decreased levels of NT-proBNP, a marker for heart failure severity.
  • Metabolomic Analysis : In another study focusing on sacubitril/valsartan (a combination therapy involving valsartan), metabolomic profiling revealed significant alterations in metabolic pathways associated with cardiac function. This suggests that compounds like this compound may also influence metabolic processes beneficial for heart health.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionTherapeutic UseNotable Findings
This compound Angiotensin II receptor antagonistHypertension, heart failurePotentially improved receptor affinity
Valsartan Angiotensin II receptor antagonistHypertension, heart failureProven efficacy in reducing blood pressure
Sacubitril/Valsartan Neprilysin inhibitor + ARBHeart failureImproved cardiac function and remodeling

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。